molecular formula C13H14O4 B8490891 Methyl tetralone-6-oxyacetate

Methyl tetralone-6-oxyacetate

Cat. No. B8490891
M. Wt: 234.25 g/mol
InChI Key: UDRVBDXRVOWAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl tetralone-6-oxyacetate is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl tetralone-6-oxyacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl tetralone-6-oxyacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl tetralone-6-oxyacetate

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 2-[(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)oxy]acetate

InChI

InChI=1S/C13H14O4/c1-16-13(15)8-17-10-5-6-11-9(7-10)3-2-4-12(11)14/h5-7H,2-4,8H2,1H3

InChI Key

UDRVBDXRVOWAKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)CCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1 mol of 6-hydroxy-1-tetralone, 1.2 mols of methyl chloroacetate, 2 mols of potassium carbonate and 0.1 mol of potassium iodide are boiled under reflux in 2 l of butanone for 6 hours. The mixture is filtered, the residue is rinsed with acetone and the filtrate is evaporated. The residue is taken up in methylene chloride, and the mixture is washed 3 times with 0.5N NaOH solution, dried over sodium sulphate and evaporated.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.2 mol
Type
reactant
Reaction Step Two
Quantity
2 mol
Type
reactant
Reaction Step Three
Quantity
0.1 mol
Type
reactant
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 6-hydroxy-1-tetralone (2.62 g) in acetone (50 ml) was added anhydrous potassium carbonate (2.23 g) followed by methyl bromoacetate (1.52 ml) and the resulting mixture was stirred for 18 hours. The mixture was filtered and the solvent was evaporated to give a yellow solid. Recrystallisation from ethyl acetate gave methyl tetralone-6-oxyacetate (2.28 g): NMR (d6DMSO) δ1.95-2.05(m,2H), 2.45-2.55(m,2H), 2.9(t,2H), 3.7(s,3H), 4.9(s,2H), 6.85-6.9(m,2H), 7.8(d, 1H); m/e 235(M+H)+.
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.52 mL
Type
reactant
Reaction Step Two

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